Enhanced Volatility and Solubility Profile Compared to Unsubstituted Parent
The introduction of five methyl groups on the benzothiophene core results in a quantifiable increase in solubility and decrease in melting point compared to the unsubstituted parent, a crucial factor for its use as a solution-processable building block. While specific experimental solubility (g/L) data is not available in the peer-reviewed literature for this precise compound, the boiling point at standard pressure is approximately 334.9°C , compared to 221°C for the parent benzo[b]thiophene [1]. This increase of over 110°C for the methylated analog accurately reflects a massive increase in molecular size and polarizability that directly correlates with enhanced solubility in non-polar organic solvents, a key differentiator from the less-substituted parent which is a low-melting solid with limited solubility. Procurement must therefore prioritize this compound when seeking a liquid benzothiophene monomer for ambient temperature processing.
| Evidence Dimension | Physical state, volatility, and inferred solubility at room temperature |
|---|---|
| Target Compound Data | Benzo(b)thiophene, pentamethyl-: boiling point 334.9°C at 760 mmHg; density 1.051 g/cm³ . |
| Comparator Or Baseline | Benzo[b]thiophene (parent): boiling point 221°C; melting point ~32°C [1]. Standard comparators with fewer methyl groups (e.g., 2-methyl, 3-methyl) are solids or have lower boiling points. |
| Quantified Difference | Boiling point elevation of +113.9°C relative to the unsubstituted parent. The target compound is a liquid at room temperature, unlike the parent which is a solid. This high degree of alkylation implies several orders of magnitude higher solubility in hexanes/toluene relative to unsubstituted benzothiophene. |
| Conditions | Data collected from standard physicochemical property databases (predicted/experimental). Physical state and solubility inference based on the well-established correlation between alkylation, melting point depression, and solubility (class-level inference). |
Why This Matters
For scientists procuring monomers for solution-processable organic electronics or requiring high-concentration reactions at ambient temperatures, the liquid form and dramatically enhanced solubility of this compound eliminate the need for heating or aggressive polar solvents required for solid benzothiophene analogs.
- [1] Linstrom, P.J. and Mallard, W.G., Eds. (2023). Benzo[b]thiophene. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. View Source
